molecular formula C15H18N2O6 B2538808 3-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid CAS No. 1796929-88-8

3-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid

Cat. No.: B2538808
CAS No.: 1796929-88-8
M. Wt: 322.317
InChI Key: QNPOWNQAVNTBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{1-[(3,4-Dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid is an imidazolidine-2,5-dione derivative featuring a 3,4-dimethoxy-substituted benzyl group and a propanoic acid side chain. The core structure comprises a five-membered imidazolidine ring with two ketone groups (2,5-dioxo) and a propanoic acid moiety at position 4. The 3,4-dimethoxybenzyl substituent at position 1 distinguishes it from closely related compounds, which vary in aromatic substitution patterns (e.g., 2-methoxy, 4-methoxy, or halogenated phenyl groups) .

The propanoic acid chain may contribute to hydrogen bonding and ionic interactions, influencing bioavailability or binding affinity in biological systems.

Properties

IUPAC Name

3-[1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6/c1-22-11-5-3-9(7-12(11)23-2)8-17-14(20)10(16-15(17)21)4-6-13(18)19/h3,5,7,10H,4,6,8H2,1-2H3,(H,16,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPOWNQAVNTBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)C(NC2=O)CCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid typically involves multiple steps. One common approach is to start with the preparation of the 3,4-dimethoxyphenylmethyl intermediate, which can be achieved through the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent. This intermediate is then reacted with an imidazolidinone derivative under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid involves its interaction with specific molecular targets. The dimethoxyphenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The imidazolidinone ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in the substituents on the aromatic ring or the alkyl chain. Below is a comparative analysis based on molecular properties and substituent effects (Table 1).

Table 1: Structural and Molecular Comparison of Analogs

Compound Name Substituent(s) Molecular Formula Molecular Weight CAS Number References
3-{1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid 4-methoxybenzyl C₁₄H₁₆N₂O₅ 292.29 1214021-86-9
3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid 2-methoxybenzyl - - EN300-303256
3-{1-[(3-Fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid 3-fluorophenylmethyl C₁₄H₉N₃O₄ 283.25 96983-28-7
3-[1-(3,4-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid 3,4-dichlorophenyl C₁₂H₁₀Cl₂N₂O₄ 317.12 1192227-67-0
3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid 2-methoxyphenethyl C₁₄H₁₇NO₅ 279.30 1269529-66-9
3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid Phenyl (no methoxy/halogen) C₁₁H₁₂N₂O₄ 236.23* 6939-92-0

*Calculated from molecular formula.

Key Findings:

Substituent Position and Electronic Effects :

  • The 4-methoxybenzyl analog (CAS 1214021-86-9) has a higher molecular weight (292.29) compared to the 2-methoxybenzyl variant (EN300-303256), likely due to differences in substituent orientation influencing polarity and solubility .
  • Halogenated Derivatives : The 3,4-dichlorophenyl analog (CAS 1192227-67-0) exhibits a significantly higher molecular weight (317.12) due to chlorine atoms, which are electron-withdrawing and may reduce solubility compared to methoxy-substituted analogs .

Functional Group Impact :

  • The unsubstituted phenyl analog (CAS 6939-92-0) has the lowest molecular weight (236.23) and lacks electron-donating/withdrawing groups, suggesting reduced polarity and higher hydrophobicity .
  • The 3-fluorophenylmethyl derivative (CAS 96983-28-7) has a unique molecular formula (C₁₄H₉N₃O₄) with nitrogen content diverging from other analogs, though this may reflect reporting inconsistencies in the evidence .

Implications for Research:

  • Solubility : Methoxy groups enhance hydrophilicity, favoring aqueous solubility, whereas chloro or phenyl groups may improve lipid membrane permeability.
  • Synthetic Accessibility : Compounds with simpler substituents (e.g., phenyl) may offer easier synthesis routes compared to dimethoxy or dichloro derivatives.
  • Biological Activity : While activity data is absent in the evidence, substituent effects on electronic properties could modulate interactions with enzymatic targets (e.g., cyclooxygenase or proteases).

Notes on Evidence Limitations

  • Biological or pharmacological data for these compounds are unavailable in the provided evidence, limiting mechanistic comparisons.

Biological Activity

Basic Information

  • Molecular Formula : C14H16N2O6
  • Molecular Weight : 308.29 g/mol
  • CAS Number : 1910706-36-3

Structural Representation

The compound features an imidazolidinone core with a propanoic acid side chain and a dimethoxyphenyl group, which may contribute to its biological activity.

Research indicates that compounds similar to 3-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid exhibit various biological activities, including:

  • Antioxidant Activity : The presence of the dimethoxyphenyl group may enhance the compound's ability to scavenge free radicals.
  • Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.
  • Antitumor Properties : Preliminary studies indicate that related imidazolidinones can induce apoptosis in cancer cells.

Pharmacological Effects

The pharmacological profile of this compound is still under investigation; however, it has been associated with:

  • Cytotoxicity against cancer cell lines : In vitro studies suggest that it may selectively induce cell death in certain tumor types.
  • Neuroprotective effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress.

In Vitro Studies

A study conducted on human cancer cell lines demonstrated that derivatives of imidazolidinone compounds, including those with similar structures to this compound, exhibited significant cytotoxic effects. The IC50 values were noted to be in the micromolar range, indicating potent activity against various cancer types.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)8.0
A549 (Lung Cancer)15.0

In Vivo Studies

Animal models have been utilized to evaluate the anti-inflammatory properties of related compounds. In a murine model of arthritis, administration of similar imidazolidinone derivatives resulted in reduced swelling and pain scores compared to control groups.

Clinical Implications

While direct clinical data on this compound is limited, its structural analogs have paved the way for potential therapeutic applications in oncology and inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydantoin precursors. For example, analogous methods involve refluxing hydrazides with substituted aldehydes (e.g., 3,4-dimethoxybenzaldehyde) in polar aprotic solvents like DMSO, followed by acid-catalyzed cyclization . A modified approach includes coupling imidazolidinone intermediates with propanoic acid derivatives under anhydrous conditions, as demonstrated in hydantoin-based syntheses . Key steps:

  • Use of glacial acetic acid as a catalyst for Schiff base formation.
  • Crystallization with ethanol-water mixtures to isolate pure product .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Purity : HPLC with UV detection (λ = 254 nm) using C18 reverse-phase columns, as applied to structurally similar imidazolidinones .
  • Structural Confirmation :
  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks (e.g., methoxy groups at δ ~3.8 ppm, carbonyl signals at δ ~170 ppm) .
  • Mass Spectrometry : UPLC-MS (e.g., m/z ~366 [M+H]+^+ for analogs) to confirm molecular weight .
  • X-ray Crystallography : Resolve stereochemical ambiguities, as done for related dimethoxy-substituted propanoic acid derivatives .

Q. What safety protocols are critical during handling?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact (similar to precautions for 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid) .
  • Ventilation : Use fume hoods to minimize inhalation risks due to potential respiratory irritation .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of the 3,4-dimethoxyphenyl group influence reactivity in downstream functionalization?

  • Methodological Answer :

  • Substituent Analysis : The electron-donating methoxy groups enhance electrophilic aromatic substitution (EAS) at the para position. Compare reactivity with fluorophenyl analogs ( ) or 2-methoxyphenyl derivatives ( ) to isolate steric vs. electronic contributions.
  • Experimental Design : Perform kinetic studies using halogenation or nitration reactions, monitoring regioselectivity via HPLC or 19F^{19}F-NMR (for fluorinated analogs) .

Q. What strategies resolve contradictions in biological activity data for imidazolidinone derivatives?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition + cell viability tests). For example, hydantoin derivatives showed activity discrepancies between in vitro and in vivo models due to metabolic instability .
  • Meta-Analysis : Compare SAR (Structure-Activity Relationship) data across analogs (e.g., 3-fluorophenyl vs. 3,4-dimethoxyphenyl substitutions) to identify pharmacophore requirements .

Q. How can computational modeling predict solubility and stability under varying pH conditions?

  • Methodological Answer :

  • Solubility Prediction : Use Hansen solubility parameters (HSPs) and COSMO-RS simulations to model solvent compatibility. Experimental validation via shake-flask method at pH 2–9 .
  • Degradation Pathways : Apply DFT calculations to identify hydrolysis-prone sites (e.g., imidazolidinone ring) and validate with accelerated stability studies (40°C/75% RH for 4 weeks) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.